molecular formula C17H11NO3S B2404272 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one CAS No. 384365-27-9

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one

Cat. No. B2404272
CAS RN: 384365-27-9
M. Wt: 309.34
InChI Key: HDUHSLHZQMUHKY-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one” is a derivative of benzothiazole . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as antibacterial properties .


Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . An example of green synthesis is Sc(OTf)3-catalyzed MW-assisted atom-economy three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones .


Molecular Structure Analysis

The molecular formula of the compound is C16H9NO3S . The structure includes a benzothiazole moiety and a chromen-4-one moiety . The exact mass and monoisotopic mass of the compound are 295.03031432 g/mol .


Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized, which allows for the synthesis of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 87.7 Ų .

Scientific Research Applications

Anti-Tumor Activity

Benzothiazole derivatives, including 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one, have shown significant anti-tumor activity. A study demonstrated that these compounds are effective against various human cancer cell lines, such as breast, colon, and renal cancer. The research suggests that the 4-(benzothiazol-2-yl) substituent in these compounds plays a critical role in their anti-tumor properties (Wang et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives are also employed as corrosion inhibitors. A study on benzothiazole derivatives, including this compound, revealed their efficiency in protecting steel against corrosion in acidic environments. The research highlighted that these compounds could adsorb onto surfaces by both physical and chemical means, offering additional stability and higher inhibition efficiencies (Hu et al., 2016).

Phototautomerization Processes

The effects of solvent, temperature, and viscosity on the phototautomerization processes of benzothiazole derivatives were studied, suggesting that these compounds, including this compound, undergo excited-state intramolecular proton transfer. This property is significant for the development of photodynamic therapy and the design of photoactive materials (Vázquez et al., 2007).

Apoptotic Activity in Cancer Cells

Benzothiazole derivatives, including the specific compound , have been shown to induce apoptosis in cancer cells. One study demonstrated that a derivative, AMBAN, induced apoptosis in human leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway, suggesting potential for therapeutic applications (Repický et al., 2009).

Synthesis and Pharmacological Interest

Benzothiazole derivatives have been synthesized through environmentally friendly methods, indicating the potential for large-scale production with minimal environmental impact. The resulting compounds exhibit significant pharmacological interest, hinting at their potential in various therapeutic applications (Fatemi et al., 2017).

Safety and Hazards

While specific safety and hazard information for “3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one” is not available, it’s important to note that benzothiazole derivatives are synthesized using green chemistry principles . This means that the synthesis avoids the use of toxic solvents and minimizes the formation of side products .

Future Directions

Benzothiazoles, including “3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one”, have great potential for drug design due to their high biological and pharmacological activity . The development of new synthetic approaches and patterns of reactivity could lead to the creation of new drugs and materials .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-9-13(19)7-6-10-15(20)11(8-21-16(9)10)17-18-12-4-2-3-5-14(12)22-17/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUHSLHZQMUHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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